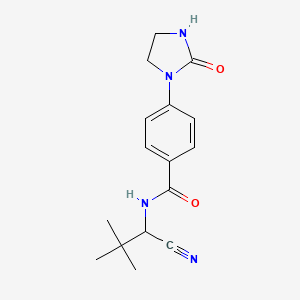

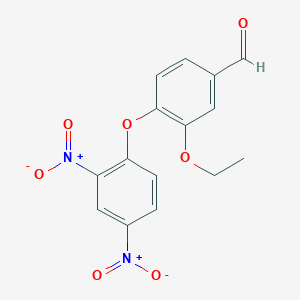

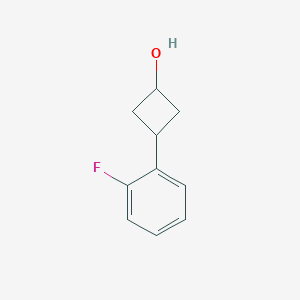

1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Typically, the description of a chemical compound includes its IUPAC name, common names, and structural formula.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.Molecular Structure Analysis

This involves analyzing the molecular structure of the compound, including its stereochemistry. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions.Physical And Chemical Properties Analysis

This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, stability, etc.Scientific Research Applications

Synthesis and Biological Activity

- Synthesis of New Derivatives : Research on synthesizing sulfur- and nitrogen-containing thiourea and acetophenone derivatives, such as 1-(6-Methyl-3-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, demonstrates their potential for physiological properties. This particular compound shows significant antioxidant effects and stabilizes biological membranes at low concentrations (Farzaliyev et al., 2020).

Materials Science Applications

- Transparent Polyimides : The synthesis of transparent aromatic polyimides using compounds like 2,2′-bis(4-chlorothiophenyl)benzidine (BCTPB), derived from the chlorination of similar compounds, resulted in materials with high refractive indices and small birefringence, useful for optoelectronic applications (Tapaswi et al., 2015).

Chemical Synthesis and Reactions

Novel Synthesis Methods : The oxidation of sulfur atoms in related compounds has led to new methods for obtaining derivatives like methyl 4-(2-chlorophenyl)-5-cyano-6-ethoxycarbonylmethylsulfinyl-2,3-dihydroxy-2-methyl-1,2,3,4-tetra-hydropyridine-3-carboxylate, which can be further explored for various synthetic applications (Krasnova et al., 2013).

Photoredox-catalyzed Cascade Annulation : The use of compounds like methyl(2-(phenylethynyl)phenyl)sulfanes, similar in structure to the compound , in photoredox-catalyzed annulation reactions with sulfonyl chlorides, is an emerging field in organic synthesis (Yan et al., 2018).

Oxidation and Stability Studies

Oxidation of Alcohols : Studies have shown that compounds like acetophenone, structurally related to 1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone, can be obtained through the oxidation of alcohols like 2-phenylpropan-2-ol by nitrous acid (Moodie et al., 1987).

Stability in Oxidative Environment : Research on polymers incorporating similar phenylene sulfide structures has highlighted their stability in oxidative environments, which is crucial for applications like fuel cells (Schauer & Brožová, 2005).

Novel Structural Features

- Study of Novel Structures : Investigations into the structures of chloro(triphenylmethyl)sulfanes, which are related in reactivity to the compound , have revealed important insights into their decomposition and reactivity, aiding in the understanding of similar compounds (Williams et al., 1994).

Safety And Hazards

This involves studying the safety and potential hazards associated with the compound. This can include its toxicity, flammability, environmental impact, etc.

Future Directions

This involves predicting or proposing future research directions. This could be based on the current state of research on the compound.

Please consult with a professional chemist or a reliable source for accurate information. Also, always follow safety guidelines when handling chemical compounds.

properties

IUPAC Name |

1-(4-chlorophenyl)-2-(4-methylphenyl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClOS/c1-11-2-8-14(9-3-11)18-10-15(17)12-4-6-13(16)7-5-12/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIOFDVOBFKTQBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SCC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Chlorophenyl)-2-(4-methylphenyl)sulfanylethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2819635.png)

![2-[[1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl]amino]acetic acid](/img/structure/B2819640.png)

![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)

![2-Hydrazinyl-5-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2819646.png)

![2-(3-chlorophenyl)-8-ethoxychromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2819653.png)